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Compound of Interest

Compound Name: Acat-IN-8

Cat. No.: B11930456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), with

IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively.[1][2] It

functions by covalently binding to a conserved cysteine residue (Cys154) in the ATP-binding

pocket of the JNKs.[1] This irreversible binding makes JNK-IN-8 a valuable tool for

investigating the physiological and pathological roles of the JNK signaling pathway, which is

implicated in various cellular processes including inflammation, apoptosis, and cell proliferation.

[3] Dysregulation of the JNK pathway has been linked to several diseases, including cancer

and neurodegenerative disorders.[3] These application notes provide detailed protocols for the

solubilization, preparation, and application of JNK-IN-8 in both in vitro and in vivo experimental

settings.
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Solvent Solubility
Concentration
(Molar)

Notes

DMSO ≥ 100 mg/mL[1][2] ~197 mM

Use fresh, anhydrous

DMSO as the

compound is

moisture-sensitive.[1]

Ethanol Insoluble[1] - Not a suitable solvent.

Water Insoluble[1] -
Not a suitable solvent

for direct dissolution.

In Vivo Formulation Example
Component Percentage Purpose

DMSO 10% Solubilizing agent

PEG300 40% Co-solvent and vehicle

Tween-80 5%
Surfactant to improve solubility

and stability

Saline (0.9% NaCl) 45% Vehicle

This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.93 mM).[2] It is

recommended to prepare this solution fresh for each experiment.

Experimental Protocols
Preparation of JNK-IN-8 Stock Solution for In Vitro Use

Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of JNK-IN-8 (Molecular

Weight: 507.59 g/mol ) in 197 μL of fresh, anhydrous DMSO.[3]

Dissolution: Gently warm the vial at 37°C for 10 minutes and vortex or sonicate briefly to

ensure complete dissolution.[4]
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

In Vitro Cell-Based Assay Protocol: Inhibition of c-Jun
Phosphorylation
This protocol describes the assessment of JNK-IN-8's inhibitory activity on the JNK signaling

pathway by measuring the phosphorylation of its direct substrate, c-Jun.

Cell Culture: Plate cells (e.g., HeLa or A375) in a suitable culture vessel and grow to the

desired confluency.

Pre-treatment: Treat the cells with varying concentrations of JNK-IN-8 (e.g., 0.1 to 10 μM) for

a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) at a final

concentration not exceeding 0.1%.[3]

Stimulation (Optional): To induce JNK pathway activation, cells can be stimulated with an

appropriate agonist, such as anisomycin or UV radiation, for a specific duration.[5]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard protein assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73)

and total c-Jun overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize

the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.

Preparation of JNK-IN-8 for In Vivo Administration
This protocol provides an example of how to prepare JNK-IN-8 for intraperitoneal (i.p.) injection

in mice.

Stock Solution: Prepare a concentrated stock solution of JNK-IN-8 in DMSO (e.g., 40

mg/mL).[1]

Vehicle Preparation: Prepare the vehicle by mixing the required volumes of PEG300, Tween-

80, and saline.

Final Formulation:

To prepare a 1 mL working solution, add 50 μL of the 40 mg/mL JNK-IN-8 stock solution to

400 μL of PEG300 and mix until clear.[1]

Add 50 μL of Tween-80 to the mixture and mix thoroughly.[1]

Add 500 μL of saline to bring the final volume to 1 mL.[1]

Administration: The final solution should be prepared fresh on the day of use and

administered to the animals at the desired dosage (e.g., 10-20 mg/kg).[1][6]
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Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
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Caption: General experimental workflow for using JNK-IN-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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